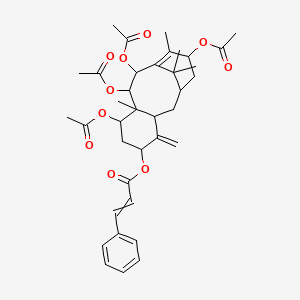

2-Deacetoxytaxinine J

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Deacetoxytaxinine J is a taxane diterpenoid compound derived from the bark of Taxus species. It is known for its significant anti-tumor and anti-leukemia potential, primarily through the inhibition of tumor cell proliferation and induction of apoptosis . This compound has garnered attention in the field of medicinal chemistry due to its promising therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deacetoxytaxinine J typically involves multi-step organic synthesis starting from simpler taxane derivatives. The process includes selective deacetylation and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature control, use of catalysts, and solvents, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as the bark of Taxus species, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound to a high degree of purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Deacetoxytaxinine J undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions employed. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

2-Deacetoxytaxinine J, with the chemical formula C22H27O5 and CAS number 119347-14-7, is structurally related to other taxanes such as paclitaxel. Its unique structure includes a cinnamoyl group at C-5 and an acetyl group at C-10, which are crucial for its biological activity .

Pharmacological Applications

-

Anticancer Activity

- Mechanism of Action : this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation in cancer cells, particularly in gastric and breast cancers .

- Case Studies :

- In vitro studies demonstrated that this compound effectively inhibited the growth of NCI-N87 human gastric cancer cells, leading to a marked reduction in tumor size in xenograft models .

- Another study highlighted its efficacy against MCF-7 breast cancer cells, where it triggered apoptosis through the activation of caspase pathways .

- Neuroprotective Effects

- Anti-inflammatory Properties

Table 1: Summary of Biological Activities of this compound

Wirkmechanismus

The mechanism of action of 2-Deacetoxytaxinine J involves the inhibition of microtubule dynamics, which is crucial for cell division. By binding to tubulin, the compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other taxane compounds, such as paclitaxel .

Vergleich Mit ähnlichen Verbindungen

- 2-Deacetoxytaxinine E

- 7-Deacetoxytaxinine J

- Taxinine J

- 7,2′-Didesacetoxyaustrospicatine

- N-Methyltaxol C

- 2-Deacetoxydecinnamoyl Taxinine J

- Taxol

- 7-Epi-Taxol

- 7-Epi-10-Deacetoxytaxol

- Cephalomannine

- 7-Epi-Cephalomannine

Uniqueness: 2-Deacetoxytaxinine J stands out due to its specific deacetylation pattern, which imparts unique biological activities compared to other taxane derivatives. Its ability to inhibit tumor cell proliferation and induce apoptosis makes it a valuable compound in cancer research and drug development .

Eigenschaften

IUPAC Name |

(7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O10/c1-20-28-17-27-18-29(43-22(3)38)21(2)33(36(27,7)8)34(45-24(5)40)35(46-25(6)41)37(28,9)31(44-23(4)39)19-30(20)47-32(42)16-15-26-13-11-10-12-14-26/h10-16,27-31,34-35H,1,17-19H2,2-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJTXBNFQDJTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.